N-(3,4-dichlorophenyl)-4-fluorobenzamide
CAS No.: 102587-42-8
Cat. No.: VC21280053
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102587-42-8 |
|---|---|
| Molecular Formula | C13H8Cl2FNO |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C13H8Cl2FNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
| Standard InChI Key | FUYXLDMADGPCLY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Introduction
Overview of N-(3,4-dichlorophenyl)-4-fluorobenzamide
N-(3,4-dichlorophenyl)-4-fluorobenzamide is an organic compound classified within the benzamide family. It is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety. The compound's molecular formula is , and it is identified by CAS number 102587-42-8. Its structure incorporates two chlorine atoms on the phenyl ring and a fluorine atom on the benzamide group, conferring unique chemical properties and potential applications in various fields.
Synthetic Routes
The synthesis of N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves:
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Reactants: 3,4-dichloroaniline and 4-fluorobenzoyl chloride.
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Reaction Conditions:
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A base such as triethylamine is used to neutralize the hydrochloric acid byproduct.
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The reaction is carried out in a solvent like dichloromethane at room temperature to optimize yield.
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Industrial Production
In industrial settings:
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Larger reactors are employed to scale up production.
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Automated systems monitor reaction parameters (e.g., temperature, pressure) to ensure consistency.
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Purification processes are implemented to achieve high product purity.
Mechanism of Action
N-(3,4-dichlorophenyl)-4-fluorobenzamide interacts with specific molecular targets such as enzymes or receptors:
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It may inhibit enzymatic activity, altering metabolic pathways.
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Its chemical structure suggests potential interactions with biological macromolecules, which could lead to therapeutic or pesticidal effects.
Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| N-(3,4-dichlorophenyl)-1,1-dimethylurea | Known for herbicidal properties |
| 3,4-dichloroaniline | Precursor in herbicide and pharmaceutical synthesis |
| 4-fluorobenzoyl chloride | Used in synthesizing fluorinated aromatic compounds |
The unique combination of dichlorophenyl and fluorobenzamide groups makes this compound valuable for research into new chemical applications.
Medicinal Chemistry
The compound’s structural features suggest potential use in medicinal chemistry:
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As a scaffold for designing enzyme inhibitors.
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Exploration in antimicrobial or anticancer drug development.
Agrochemicals
Its structural similarity to herbicides indicates possible utility in agricultural applications:
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Development of novel pesticides or herbicides targeting specific pests or weeds.
Table: Key Research Insights
| Aspect | Details |
|---|---|
| Synthesis Efficiency | High yield achieved under mild reaction conditions |
| Biological Activity | Potential interaction with enzymes/receptors; further studies required |
| Industrial Feasibility | Scalable production with automated monitoring |
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